Regiochemical Specificity: Exclusive Precursor to 4-Chloro-3-(trifluoromethoxy)aniline for Diazepanone Chemokine Receptor Antagonists
The 1,3-dichloro-2-(trifluoromethoxy) substitution pattern is the documented synthetic precursor to 4-chloro-3-(trifluoromethoxy)aniline (CAS 97608-50-9), which serves as a critical amine building block in the synthesis of diazepanone compounds patented by F. Hoffmann-La Roche as CCR2, CCR3, and CCR5 chemokine receptor antagonists for inflammatory disease treatment . In this transformation, the two chlorine atoms occupy electronically distinct positions: the chlorine para to the –OCF₃ group undergoes selective amination, while the ortho chlorine is retained for subsequent functionalization. Isomeric analogs such as 2,4-dichloro-1-(trifluoromethoxy)benzene (CAS 451-85-4) or 1,2-dichloro-4-(trifluoromethoxy)benzene (CAS 151276-10-7) place chlorine atoms in different electronic environments relative to the –OCF₃ group, fundamentally altering the regiochemical outcome of SNAr amination . No alternative isomer is cited in the patent literature as a viable precursor for this specific aniline intermediate [1].
| Evidence Dimension | Validated synthetic utility as precursor to 4-chloro-3-(trifluoromethoxy)aniline |
|---|---|
| Target Compound Data | Documented as the synthetic intermediate for 4-chloro-3-(trifluoromethoxy)aniline; cited in multiple authoritative databases and supplier technical documents (Molbase, Biozol, BOC Sciences) |
| Comparator Or Baseline | 2,4-Dichloro-1-(trifluoromethoxy)benzene (CAS 451-85-4): no documented use as precursor to 4-chloro-3-(trifluoromethoxy)aniline. 1,2-Dichloro-4-(trifluoromethoxy)benzene (CAS 151276-10-7): no documented use in diazepanone antagonist synthesis. |
| Quantified Difference | Exclusive documented precursor status (target compound is the only isomer cited for this specific synthetic route); comparator isomers lack any citation for this application |
| Conditions | Patent and database documentation; synthetic pathway: selective mono-amination of 1,3-dichloro-2-(trifluoromethoxy)benzene → 4-chloro-3-(trifluoromethoxy)aniline → diazepanone CCR2/CCR3/CCR5 antagonists |
Why This Matters
For procurement decisions in medicinal chemistry programs targeting chemokine receptors, selecting the incorrect dichloro-trifluoromethoxybenzene isomer results in a non-viable synthetic intermediate that cannot access the patented diazepanone scaffold.
- [1] Sumobrain / USPTO. US Patent US7632829 (B2). Diazepan derivatives. Assignee: Hoffmann-La Roche Inc. Inventors: Aebi J, Green L, Mattei P, Ricklin F, Roche O, Zahm P. Compounds are antagonists of CCR-2, CCR-5 and/or CCR-3 receptors. Filing date: April 19, 2007. Available at: https://www.sumobrain.com/patents/us/Diazepan-derivatives/7632829.html View Source
